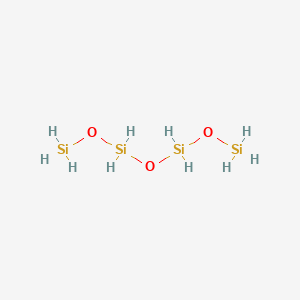
Tetrasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetrasiloxane is an unbranched siloxane.
Scientific Research Applications
1. Electrolytes for Lithium Batteries
Tetrasiloxane and trisiloxane compounds attached to oligo(ethylene oxide) chains have demonstrated high conductivities when doped with lithium salts, making them suitable as highly conducting electrolytes for lithium batteries. This advancement in liquid "polymer" electrolytes shows potential for efficient energy storage solutions (Rossi et al., 2006).
2. Synthesis of Tetraethoxysilane (TEOS)
Tetraethoxysilane (TEOS), a derivative of tetraalkoxysilanes like tetrasiloxane, is significant in silicon compound synthesis. Its production through reactive distillation as an intensified technology highlights its diverse applications, especially in the chemical industry (Sánchez-Ramírez et al., 2018).
3. Conservation of Stone Heritage
TEOS-based products, using compounds like tetrasiloxane, are instrumental in preserving decaying heritage stone surfaces. The incorporation of additional components into TEOS-based stone consolidants can reduce gel crack formation, enhancing the preservation of granite and other stone materials (Son et al., 2009).
4. Stimuli-responsive Polysilsesquioxanes
Polysilsesquioxanes, derived from tetrasiloxane, exhibit reversible thermoresponsive aggregation behavior in aqueous solutions. When modified with hydrophobic components like azobenzene, they display both photo- and thermostimuli responsive properties, indicating potential in smart material applications (Alimada et al., 2014).
5. Formation of Layered Aggregates
Cyclic tetrasiloxanes show promising results in forming two-dimensional layered aggregates. These structures could have potential applications in materials science and nanotechnology (Kinoshita et al., 2015).
6. Hierarchically Structured Mesoporous Materials
Tetrasiloxane derivatives play a role in the synthesis of meso-macroporous aluminosilicates, useful in applications requiring porous structures with high surface areas, such as catalysis and filtration (Lemaire & Su, 2011).
7. Polysiloxane Hybrid Coatings
Polysiloxane hybrids, involving tetrasiloxane derivatives, offer corrosion protection for metals like stainless steel. These coatings are significant for extending the lifespan of metal structures and components (Sarmento et al., 2010).
8. Synthesis of Dicephalic Surfactants
A tetrasiloxane-tailed dicephalic surfactant demonstrates excellent surface activity, which can be leveraged in various industrial and chemical processes (Zhang et al., 2012).
properties
Product Name |
Tetrasiloxane |
|---|---|
Molecular Formula |
H10O3Si4 |
Molecular Weight |
170.42 g/mol |
IUPAC Name |
silyloxy(silyloxysilyloxy)silane |
InChI |
InChI=1S/H10O3Si4/c4-1-6-3-7-2-5/h6-7H2,4-5H3 |
InChI Key |
RSNQKPMXXVDJFG-UHFFFAOYSA-N |
SMILES |
O([SiH3])[SiH2]O[SiH2]O[SiH3] |
Canonical SMILES |
O([SiH3])[SiH2]O[SiH2]O[SiH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



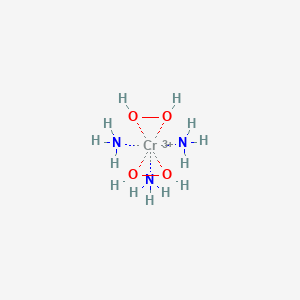

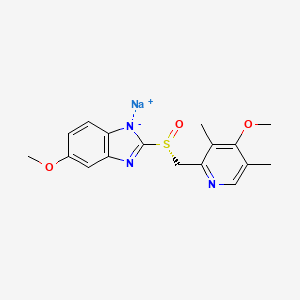
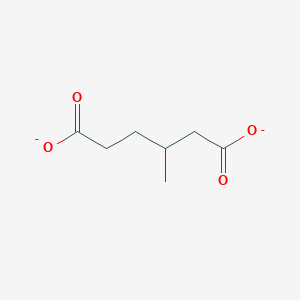
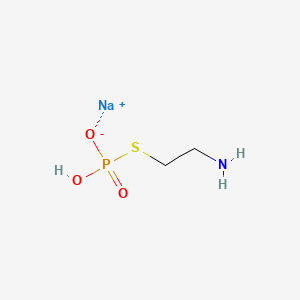
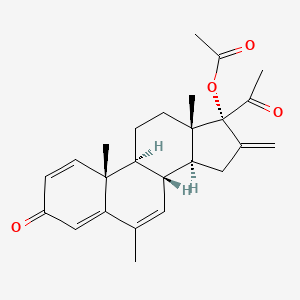
![(1R,2S,12Z,14S,15R,17S)-2-ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadec-12-en-4-one](/img/structure/B1260550.png)

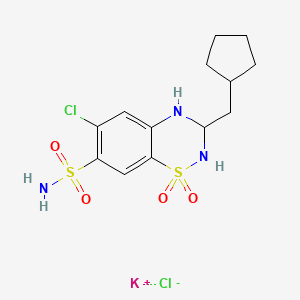
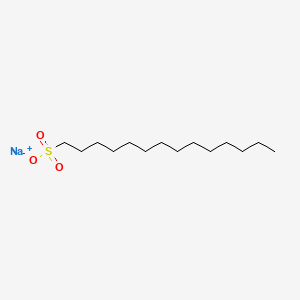
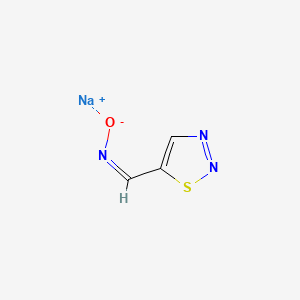
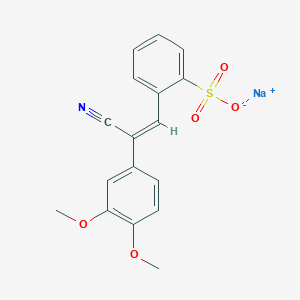
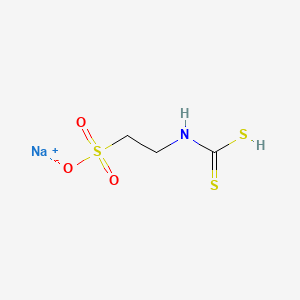
![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-1-[[4-(2-oxo-1-piperidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260560.png)